molecular formula C11H15NO3 B2866207 2-[4-(1-hydroxyethyl)phenoxy]-N-methylacetamide CAS No. 926185-30-0

2-[4-(1-hydroxyethyl)phenoxy]-N-methylacetamide

Cat. No. B2866207
CAS RN: 926185-30-0
M. Wt: 209.245
InChI Key: MWQCBLCQVKNOCL-UHFFFAOYSA-N
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Description

“2-[4-(1-hydroxyethyl)phenoxy]-N-methylacetamide” is a biochemical used for proteomics research . It has a molecular formula of C11H15NO3 and a molecular weight of 209.24 .


Molecular Structure Analysis

The InChI code for “2-[4-(1-hydroxyethyl)phenoxy]-N-methylacetamide” is 1S/C12H17NO3/c1-9(14)10-4-6-11(7-5-10)16-8-12(15)13(2)3/h4-7,9,14H,8H2,1-3H3 . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

“2-[4-(1-hydroxyethyl)phenoxy]-N-methylacetamide” is a powder that is stored at room temperature .

Scientific Research Applications

Environmental Impact and Fate

  • Parabens and Aquatic Environments : Parabens, related to phenoxy compounds in their use as preservatives in various products, have been studied for their occurrence, fate, and behavior in aquatic environments. Despite wastewater treatments effectively reducing paraben concentrations, they persist at low levels in effluents and are ubiquitous in surface waters and sediments. This research highlights concerns regarding the continuous introduction of paraben-based products into the environment and their potential endocrine-disrupting effects (Haman et al., 2015).

Toxicological Aspects and Environmental Safety

  • Phenoxyacetic Acid Herbicides and Lymphoma : Investigations into the health effects of phenoxyacetic acid herbicides have suggested a possible link with increased incidences of lymphoma and other soft-tissue neoplasms, prompting further research into their safety and the mechanisms underlying these associations (Kelly & Guidotti, 1989).

Biodegradation and Removal Techniques

  • Advanced Oxidation Processes for Contaminant Removal : The application of advanced oxidation processes (AOPs) for the degradation of contaminants like acetaminophen in water illustrates the effectiveness of these methods in breaking down complex organic compounds, including those related to phenoxy compounds. This research provides insights into possible pathways, by-products, and the importance of further studies to understand the environmental impact of these substances (Qutob et al., 2022).

Bioactivity and Pharmacological Potential

  • Cosmeceutical Significance of Hydroxycinnamic Acids : Hydroxycinnamic acids and their derivatives, which share structural similarities with phenoxy compounds, exhibit significant cosmeceutical benefits, including antioxidant, anti-inflammatory, and antimicrobial activities. This research underscores the potential for these compounds in the development of skin care products and the challenges associated with their formulation stability and bioavailability (Taofiq et al., 2017).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

As “2-[4-(1-hydroxyethyl)phenoxy]-N-methylacetamide” is used in proteomics research , it’s likely that future directions will involve further exploration of its properties and potential applications in this field.

properties

IUPAC Name

2-[4-(1-hydroxyethyl)phenoxy]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-8(13)9-3-5-10(6-4-9)15-7-11(14)12-2/h3-6,8,13H,7H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWQCBLCQVKNOCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OCC(=O)NC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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